DDR1-IN-1 (hydrate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H33F3N4O4 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;hydrate |
InChI |
InChI=1S/C30H31F3N4O3.H2O/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);1H2 |
InChI Key |
QSSRNPHRICJNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.O |
Origin of Product |
United States |
Ddr1 in 1 Hydrate : a Potent and Selective Kinase Inhibitor
Discovery and Rationale for DDR1-IN-1 (hydrate) Development
The development of DDR1-IN-1 is rooted in the broader history of kinase inhibitor research, specifically the strategic design of Type II inhibitors to achieve greater selectivity and potency.
The pursuit of protein kinase inhibitors as therapeutic agents began in earnest in the 1980s, following the discovery that oncogenes like Src were protein kinases. researchgate.netcuni.cz A significant challenge was targeting the highly conserved ATP-binding site across the kinome, which could lead to off-target effects. cuni.cz A major breakthrough came with the development of Imatinib (B729), a Type II inhibitor, which was approved in 2001 for chronic myelogenous leukemia (CML). cuni.czscielo.br
Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase domain, Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation. nih.gov This "DFG-out" state exposes an additional allosteric, hydrophobic pocket adjacent to the ATP-binding site, which can be exploited by inhibitors. nih.gov This offers a path to achieving higher selectivity, as the allosteric site is less conserved than the ATP pocket. nih.gov The success of Imatinib catalyzed a surge in the development of other Type II inhibitors, establishing a key paradigm in modern drug discovery. cuni.cz
DDR1-IN-1 was identified through a focused medicinal chemistry library approach. nih.govacs.org Researchers utilized a general pharmacophore model for Type II kinase inhibitors, which conceptually divides the inhibitor structure into three key parts: a "head" that interacts with the hinge region of the ATP pocket, a "linker" that passes near the "gatekeeper" residue, and a "tail" that occupies the allosteric pocket created by the DFG-out flip. nih.gov A library of nearly 100 Type II inhibitors designed with this model was screened against a large panel of 451 kinases using the KinomeScan™ technology. nih.govmdpi.com This comprehensive screening process led to the identification of the chemotype that would become DDR1-IN-1 as a potent and highly selective binder of DDR1. nih.govmdpi.com Further biochemical assays confirmed its inhibitory activity. nih.govacs.org
Molecular Mechanism of Action of DDR1-IN-1 (hydrate)
DDR1-IN-1 exerts its effect through a specific binding mode that locks the DDR1 kinase in an inactive state, thereby preventing its autophosphorylation and blocking downstream signaling cascades.
As a quintessential Type II inhibitor, DDR1-IN-1 binds to the DDR1 kinase domain when it is in the inactive "DFG-out" conformation. nih.govnih.govacs.orgmdpi.com A 2.2 Å co-crystal structure of the DDR1 kinase domain in complex with DDR1-IN-1 confirmed this binding mode. nih.govnih.govacs.org
Key interactions stabilize the complex:
Hinge Interaction: The carbonyl group of the inhibitor's indolin-2-one "head" forms a hydrogen bond with the backbone amide of Met704 in the hinge region of the kinase. nih.gov
DFG-out Stabilization: The inhibitor occupies the hydrophobic pocket created by the outward flip of the DFG motif. nih.govresearchgate.net
Selectivity: The selectivity of DDR1-IN-1 for DDR1 over other kinases, such as Abelson kinase (ABL), is attributed to specific structural differences. nih.gov The ether bridge in DDR1-IN-1 orientates its head group in a way that disrupts critical hydrophobic interactions that would occur with the P-loop of ABL, particularly with residue Tyr253. nih.govresearchgate.net Furthermore, the ether linkage eliminates a hydrogen bond to the gatekeeper residue (Thr701 in DDR1), another feature distinguishing its binding from inhibitors like imatinib. nih.govresearchgate.net
Activation of DDR1 upon binding to its ligand, collagen, involves the autophosphorylation of several tyrosine residues in its intracellular domain, a critical step for signal transduction. wikipedia.org DDR1-IN-1 effectively blocks this activation step. Specifically, it has been shown to potently inhibit the collagen-induced autophosphorylation of DDR1 at tyrosine 513 (pY513). selleckchem.commedchemexpress.comtargetmol.com In cellular assays using U2OS cells, DDR1-IN-1 inhibited basal DDR1 autophosphorylation with a half-maximal effective concentration (EC50) of approximately 86 nM. selleckchem.comtargetmol.comprobechem.comstanford.edu Biochemical enzymatic assays determined its half-maximal inhibitory concentration (IC50) to be 105 nM against DDR1. nih.govselleckchem.commedchemexpress.comprobechem.comstanford.eduimmunomart.org
Interactive Table: Inhibitory Activity of DDR1-IN-1
| Assay Type | Target | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| Enzymatic Assay | DDR1 | 105 nM | nih.govselleckchem.commedchemexpress.comprobechem.comstanford.eduimmunomart.org |
| Enzymatic Assay | DDR2 | 413 nM | nih.govselleckchem.commedchemexpress.comprobechem.comstanford.eduimmunomart.org |
| Cellular Autophosphorylation | DDR1 | 86 nM | selleckchem.comtargetmol.comprobechem.comstanford.edu |
By inhibiting DDR1 autophosphorylation, DDR1-IN-1 effectively blocks the initiation of downstream signaling cascades that are crucial for various cellular functions. The activation of DDR1 is known to trigger several major pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. nih.govresearchgate.netresearchgate.net
Research has shown that the inhibition of DDR1 can have significant effects on these downstream effectors. For instance, in ovarian cancer models, DDR1-IN-1 was found to regulate cell sensitivity to cisplatin (B142131) via the DDR1/nuclear factor-kappa B (NF-κB) axis. researchgate.net In breast cancer cells, DDR1 activity has been linked to the activation of MAPK signaling. nih.gov Furthermore, combinatorial screening experiments have revealed that DDR1-IN-1 can potentiate the anti-proliferative activity of PI3K and mTOR inhibitors in colorectal cancer cell lines, suggesting a functional intersection between the DDR1 and PI3K/Akt/mTOR pathways. nih.govacs.orgprobechem.comacs.org
Kinase Selectivity Profile of DDR1-IN-1 (hydrate)
The kinase selectivity of a small molecule inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor allows for the precise interrogation of a specific kinase's function, minimizing confounding effects from off-target interactions. DDR1-IN-1 has been extensively profiled to establish its selectivity and define its activity window.
DDR1-IN-1 has demonstrated excellent selectivity when tested against large panels of kinases. In a KinomeScan assay profiling its binding against 451 kinases at a concentration of 1 µM, DDR1-IN-1 exhibited a selectivity score (S(1)) of 0.01. acs.orgnih.gov This low score indicates that it interacts with a very small fraction of the kinases tested, highlighting its specificity for DDR1. acs.orgnih.gov
The primary screening did identify potential binding interactions with a few other kinases, namely ABL, KIT, and PDGFRβ. acs.orgnih.gov However, subsequent enzymatic assays did not confirm these kinases as significant off-targets. acs.orgnih.gov Further investigation confirmed that through kinome-wide selectivity profiling and biochemical assays, DDR1-IN-1 was not observed to target other protein kinases when used at concentrations below 10 µM. nih.gov This high degree of selectivity distinguishes it from multi-targeted inhibitors like imatinib, nilotinib (B1678881), and dasatinib, which are also known to inhibit DDR1 but hit numerous other kinases, making them less suitable as specific pharmacological probes for DDR1 function. acs.orgnih.gov
| Parameter | Value/Observation | Reference |
|---|---|---|
| Kinase Panel Size | 451 kinases | acs.orgnih.gov |
| Selectivity Score (S(1) at 1 µM) | 0.01 | acs.orgnih.gov |
| Potential Off-Targets (Binding) | ABL, KIT, PDGFRβ | acs.orgnih.gov |
| Enzymatic Assay Confirmation | Inhibition not confirmed | acs.orgnih.gov |
DDR1 and DDR2 are the two members of the discoidin domain receptor family, sharing significant structural homology within their kinase domains. Therefore, achieving selectivity between these two receptors is a key challenge in inhibitor development. Enzymatic assays have quantified the inhibitory activity of DDR1-IN-1 against both kinases.
The compound displays a notable preference for DDR1, with an IC50 value of 105 nM. acs.org Its potency against DDR2 is approximately four-fold weaker, with an IC50 of 413 nM. acs.orgadooq.com This moderate but clear selectivity allows for the preferential inhibition of DDR1 in experimental systems where both receptors may be present. mdpi.com In contrast, the related compound DDR1-IN-2 is more potent against DDR1 (IC50 of 47 nM) but shows less selectivity over DDR2 (IC50 of 145 nM) and targets a broader range of other kinases. acs.orgnih.gov
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| DDR1 | 105 | acs.orgnih.gov |
| DDR2 | 413 | acs.orgnih.gov |
The selectivity of DDR1-IN-1 is rooted in its specific interactions with the kinase domain of DDR1 and its structural incompatibility with the ATP-binding pockets of other kinases, such as ABL. nih.govnih.gov X-ray crystallography has revealed that DDR1-IN-1 binds to DDR1 in the "DFG-out" conformation, a hallmark of type II kinase inhibitors. acs.orgnih.govnih.gov In this conformation, the inhibitor accesses a hydrophobic pocket adjacent to the ATP-binding site. researchgate.net
The carbonyl group of the inhibitor's indolin-2-one head group forms a crucial hydrogen bond with the hinge residue Met704 of DDR1. nih.govresearchgate.net However, a key feature contributing to its selectivity is an ether bridge in the molecule's structure. nih.govresearchgate.net This bridge alters the orientation of the head group in such a way that it eliminates a hydrogen bond to the "gatekeeper" residue (Thr701) that is often formed by other type II inhibitors like imatinib. nih.govresearchgate.net
Furthermore, significant structural differences between the P-loop (ATP-phosphate binding loop) of DDR1 and that of a common off-target like ABL kinase are critical for selectivity. nih.govnih.gov The P-loop in DDR1 forms a β-hairpin structure, which is distinct from the cage-like structure found in ABL. nih.govnih.gov This difference means that the hydrophobic interactions that stabilize the binding of inhibitors to the ABL P-loop are poorly satisfied by DDR1-IN-1. nih.govnih.gov Specifically, the orientation of the indolin-2-one head group of DDR1-IN-1 prevents critical hydrophobic interactions with residue Tyr253 in the ABL P-loop, thus providing a clear structural basis for its selectivity for DDR1 over ABL. nih.govresearchgate.net
The high selectivity of DDR1-IN-1 makes it an invaluable tool for pharmacological research, enabling scientists to dissect the specific biological roles of DDR1. nih.gov Because it potently inhibits DDR1 with minimal effects on other kinases, researchers can be more confident that observed biological effects are due to the inhibition of DDR1-dependent signaling pathways. nih.govnih.gov
This selectivity has been leveraged to create a "chemical-genetic" system. nih.govnih.gov Researchers have identified a mutation in the hinge region of DDR1 (G707A) that confers over 20-fold resistance to DDR1-IN-1. nih.govnih.gov By comparing the effects of the inhibitor on cells with wild-type DDR1 versus the resistant mutant, researchers can definitively establish which pharmacological effects are dependent on DDR1. nih.govnih.gov
The use of this selective inhibitor has provided crucial insights. For example, studies using DDR1-IN-1 have shown that its selective inhibition can suppress oral cancer cell growth and invasion. researchgate.net It has also been used in preclinical models to study kidney disease, where it was shown to reduce tissue damage. mdpi.com Its use in various cancer cell lines helps to probe the specific contribution of DDR1 to processes like proliferation, migration, and drug resistance, distinguishing its functions from those of the closely related DDR2 or other receptor tyrosine kinases. researchgate.netembopress.org This makes DDR1-IN-1 a vital probe for validating DDR1 as a therapeutic target in diseases such as fibrosis, inflammation, and various cancers. nih.govnih.gov
Preclinical Investigations of Ddr1 in 1 Hydrate in in Vitro Cellular Models
Modulation of Cell Proliferation and Viability by DDR1-IN-1 (hydrate)
DDR1-IN-1 (hydrate) has been shown to modulate the proliferation and viability of various cell types, particularly in the context of cancer and fibrosis.
Anti-Proliferative Effects in Cancer Cell Lines (e.g., colorectal cancer)
DDR1-IN-1 (hydrate) has demonstrated anti-proliferative activities in several cancer cell lines. nih.govresearchgate.net In colorectal cancer cells, while DDR1's effect on cell growth can be dependent on the presence of collagen nih.gov, the inhibition of DDR1 is a key strategy to block tumor growth. nih.gov Studies have shown that DDR1-IN-1, particularly in combination with other inhibitors, can enhance anti-proliferative effects in colorectal cancer cells. nih.govcaymanchem.com For instance, combining DDR1-IN-1 with PI3K and mTOR inhibitors has been found to potentiate its anti-proliferative activity. nih.gov
Research has indicated that DDR1-IN-1 can induce cell death in malignant peripheral nerve sheath tumor (MPNST) cells, highlighting the dependency of these cancer cells on collagen signaling for survival. researchgate.net Furthermore, in oral squamous cell carcinoma, DDR1-IN-1 has been reported to suppress cell growth and clonogenicity. researchgate.net The impact of DDR1 inhibition on cancer cell proliferation is an area of active investigation, with its effects appearing to be cell-type and context-dependent. nih.gov
Interactive Table: Effect of DDR1-IN-1 (hydrate) on Cancer Cell Proliferation
| Cell Line | Cancer Type | Observed Effect | Combination Therapy | Citation |
|---|---|---|---|---|
| Colorectal Cancer Cells | Colorectal Cancer | Enhanced anti-proliferative effects | With PI3K/mTOR inhibitors | nih.govnih.govcaymanchem.com |
| MPNST Cells | Malignant Peripheral Nerve Sheath Tumor | Induced robust cell death | Not specified | researchgate.net |
| Oral Squamous Cell Carcinoma Cells | Oral Squamous Cell Carcinoma | Suppressed cell growth and clonogenicity | Not specified | researchgate.net |
| Lung Cancer Cells | Lung Cancer | Synergistic effect with chemotherapy | Chemotherapy | frontiersin.org |
Impact on Fibroblast Activation and Myofibroblast Differentiation
Fibroblasts are key cells in tissue remodeling, and their activation and differentiation into myofibroblasts are central to the development of fibrosis. biorxiv.org DDR1 is expressed on fibroblasts and plays a role in their survival and function. nih.gov Increased DDR1 expression has been noted in fibrotic conditions. nih.gov
In vitro studies on fibroblasts from patients with idiopathic pulmonary fibrosis (IPF) have shown that these cells express higher levels of DDR1 compared to non-IPF fibroblasts. nih.gov Activation of DDR1 in these fibroblasts was found to inhibit Fas ligand-induced apoptosis, suggesting a role for DDR1 in promoting fibroblast survival in fibrotic environments. nih.gov The inhibition of DDR1 is therefore being explored as a potential anti-fibrotic strategy. nih.gov While direct studies on DDR1-IN-1's effect on fibroblast activation and myofibroblast differentiation are emerging, the established role of DDR1 in these processes suggests that its inhibition would likely modulate these events. researchgate.net
Effects on Cellular Migration and Invasion
Cellular migration and invasion are fundamental processes in both cancer metastasis and the progression of fibrotic diseases. DDR1-IN-1 (hydrate) has been shown to interfere with these processes in various in vitro models.
Inhibition of Tumor Cell Migration and Invasion
The role of DDR1 in promoting tumor cell migration and invasion is well-documented across different cancer types. nih.govnih.gov Consequently, inhibiting DDR1 with DDR1-IN-1 has been investigated as a strategy to impede these metastatic processes.
In colorectal cancer, targeted inhibition of DDR1 has been shown to significantly reduce the migration and metastasis of cancer cells. nih.gov Studies using DDR1-IN-1 have confirmed its ability to inhibit the invasion of colorectal cancer cells. mdpi.com Similarly, in gastric cancer cell lines, silencing DDR1 significantly reduced migration and invasion. mdpi.com Research on oral cancer has also demonstrated that DDR1-IN-1 can inhibit the invasion of cancer cells. researchgate.netresearchgate.net Furthermore, in pancreatic cancer models, a DDR1 inhibitor abrogated collagen-induced tumor cell migration. nih.gov
The mechanism behind this inhibition often involves the disruption of signaling pathways that control the epithelial-mesenchymal transition (EMT), a key process for invasion. nih.gov
Interactive Table: Inhibition of Tumor Cell Migration and Invasion by DDR1-IN-1 (hydrate)
| Cell Line/Model | Cancer Type | Observed Effect | Citation |
|---|---|---|---|
| Colorectal Cancer Cells | Colorectal Cancer | Significantly reduced migration and invasion | nih.govmdpi.com |
| Gastric Cancer Cells | Gastric Cancer | Significantly reduced migration and invasion | mdpi.com |
| Oral Cancer Cells | Oral Cancer | Inhibited invasion | researchgate.netresearchgate.net |
| Pancreatic Tumor Cells | Pancreatic Cancer | Reduced collagen-induced migration | nih.gov |
| Bladder Cancer Cells | Bladder Cancer | DDR1 overexpression promoted migration and invasion | nih.gov |
Regulation of Fibrotic Cell Migration
The migration of fibroblasts and other cells is a key component of the fibrotic process. While DDR1 is known to be involved in cell migration nih.gov, its specific role in fibrotic cell migration can be complex and context-dependent. researchgate.net For instance, in some epithelial cells, DDR1 has been shown to inhibit collagen-induced cell migration. researchgate.netresearchgate.net However, in other contexts, such as with T-cells, DDR1-mediated binding to collagen has been shown to enhance their migration. nih.gov The precise effects of DDR1-IN-1 on the migration of various fibrotic cell types remain an area for further detailed investigation.
DDR1-IN-1 (hydrate) Influence on Extracellular Matrix (ECM) Remodeling
The extracellular matrix is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. DDR1, as a collagen receptor, is intrinsically involved in the remodeling of the ECM. nih.govresearchgate.netnih.govmdpi.comresearchgate.net
DDR1 activation by collagen can lead to the secretion of matrix metalloproteinases (MMPs), enzymes that degrade ECM components, thereby facilitating cancer cell invasion. nih.gov For example, in breast cancer cells, DDR1 mediates the secretion of MMP-2 and MMP-9. nih.gov Inhibition of DDR1 could therefore be expected to modulate this process.
Furthermore, DDR1 signaling can influence the deposition of ECM components. In the context of fibrosis, DDR1 promotes the production of collagen IV. nih.gov Studies have shown that DDR1 overexpression can enhance the remodeling and contraction of collagen gels by fibroblasts. nih.gov Selective inhibition of DDR1 in mammary fibroblasts has been found to reduce collagen deposition. biorxiv.org This suggests that DDR1-IN-1 could play a significant role in mitigating the excessive ECM deposition characteristic of fibrotic diseases. The interaction of DDR1 with the ECM is critical for tumor invasion and metastasis, and its inhibition can disrupt the collagen fiber barrier. nih.gov
Regulation of Collagen Production and Deposition
The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has been implicated in fibrotic diseases. While the broader role of DDR1 in collagen synthesis is established, with studies in mesangial cells showing that DDR1's kinase activity is crucial for the production of both fibrillar (collagen I) and non-fibrillar (collagen IV) collagens, direct in vitro evidence detailing the specific effects of DDR1-IN-1 on collagen production and deposition is limited. mdpi.com Research using a small molecule inhibitor of DDR1 in mesangial cells has demonstrated a reduction in collagen production, suggesting that inhibiting DDR1 kinase activity could be a beneficial strategy in managing fibrotic conditions. mdpi.com However, further studies specifically utilizing DDR1-IN-1 are required to fully elucidate its precise role in regulating the synthesis and deposition of various collagen types in different cellular contexts.
Immunomodulatory and Inflammatory Effects of DDR1-IN-1 (hydrate)
The immunomodulatory and inflammatory effects of DDR1 signaling are increasingly recognized, although direct in vitro studies specifically using DDR1-IN-1 are not abundant. The available research, primarily from DDR1-knockout models, provides insights into the potential effects of inhibiting this receptor.
Impact on Immune Cell Function and Chemotaxis
Studies on macrophages from DDR1-deficient mice have demonstrated impaired migration in response to monocyte chemoattractant protein-1 (MCP-1). nih.gov This suggests that DDR1 plays a crucial role in macrophage chemotaxis, a key process in the inflammatory response where immune cells are recruited to sites of injury or infection. Even without direct collagen stimulation, macrophages from DDR1-null mice showed a persistent deficiency in their migratory capacity. nih.gov These findings point towards DDR1 being essential for normal macrophage migration and infiltration into inflamed tissues. nih.gov
Modulation of Pro-inflammatory Cytokine Expression
Inhibition of DDR1 signaling has been linked to a reduction in the expression of pro-inflammatory cytokines. In a model of obstructive nephropathy, DDR1-deficient mice exhibited a significant decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and MCP-1 in the obstructed kidney. nih.gov Furthermore, in a model of mammary tumor growth, the production of interleukin-6 (IL-6) by the stromal-vascular fraction of adipose tissue was found to be dependent on DDR1. nih.gov Neutralization of IL-6 in wild-type mice significantly reduced tumor growth, an effect that was not observed in DDR1 knockout mice, highlighting a functional link between DDR1 and the pro-tumorigenic activity of IL-6. nih.gov While these studies did not specifically use DDR1-IN-1, they suggest that pharmacological inhibition of DDR1 could modulate the expression of key pro-inflammatory cytokines.
| Process | Cell/Model System | Key Findings (related to DDR1) | Reference |
|---|---|---|---|
| Macrophage Chemotaxis | Macrophages from DDR1-deficient mice | Impaired migration in response to MCP-1. | nih.gov |
| Pro-inflammatory Cytokine Expression | Obstructive nephropathy mouse model (DDR1 knockout) | Reduced expression of TNF-α, IL-23, and MCP-1. | nih.gov |
| Pro-inflammatory Cytokine Expression | Mammary tumor mouse model (DDR1 knockout) | DDR1-dependent production of IL-6 in the tumor microenvironment. | nih.gov |
DDR1-IN-1 (hydrate) Studies in Other Cellular Contexts (e.g., oligodendrocytes, osteoblasts, rheumatoid synovial fibroblasts)
The investigation of DDR1-IN-1 (hydrate) has extended to various specialized cell types, revealing its potential to modulate cellular functions in diverse pathological contexts.
Oligodendrocytes: In the central nervous system, DDR1 is primarily expressed in oligodendrocytes, the cells responsible for myelination. In vitro studies using the human oligodendroglial cell line HOG16 have shown that DDR1-IN-1 can effectively modulate DDR1 activity. bmj.com Specifically, the addition of DDR1-IN-1 to these cells in the presence of collagen IV resulted in a 20% decrease in the phosphorylation of DDR1 at tyrosine 792 at all time points tested. bmj.comnih.gov This demonstrates the ability of DDR1-IN-1 to penetrate the cell and inhibit its target kinase in this cell type.
Osteoblasts: The role of DDR1 in bone formation and remodeling is an area of active research. However, in vitro studies specifically utilizing DDR1-IN-1 in osteoblasts are currently lacking. Research using other DDR1 inhibitors like imatinib (B729) and nilotinib (B1678881) has shown varied effects on osteoblast differentiation and mineralization. osu.edu For instance, low concentrations of imatinib enhanced differentiation and mineralization in primary rat osteoblastic cells and MC3T3-E1 cells, while higher concentrations increased apoptosis. osu.edu In contrast, nilotinib was found to reduce osteoblast differentiation and mineralization. osu.edu Studies on osteoblasts from DDR1 knockout mice have indicated that DDR1 is important for osteoblast differentiation and function, with its absence leading to reduced expression of osteogenesis-related genes like RUNX2, osteocalcin, and osterix. osu.edu These findings highlight the need for further investigation into the specific effects of DDR1-IN-1 on osteoblast biology.
Rheumatoid Synovial Fibroblasts: In the context of rheumatoid arthritis (RA), synovial fibroblasts are key players in the destruction of cartilage and bone. As mentioned previously (Section 3.3.2), DDR1-IN-1 has been shown to inhibit DDR2-mediated MT1-MMP activation in human RA synovial fibroblasts (RASF) upon collagen stimulation, with an IC50 of less than 2.5 μM. imperial.ac.uk This inhibition of a critical matrix-degrading enzyme underscores the therapeutic potential of targeting DDR1 in RA. The synovial fibroblasts in RA are known to overexpress various MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13, which contribute to joint destruction. mdpi.com The ability of DDR1-IN-1 to interfere with MMP activation pathways in these cells is a significant finding in the preclinical investigation of this compound.
| Cell Type | Key Findings | Reference |
|---|---|---|
| Oligodendrocytes (HOG16 cell line) | Decreased collagen IV-induced DDR1 phosphorylation by 20%. | bmj.comnih.gov |
| Osteoblasts | No direct in vitro studies with DDR1-IN-1 are currently available. Other inhibitors show varied effects. | osu.edu |
| Rheumatoid Synovial Fibroblasts (RASF) | Inhibits DDR2-mediated MT1-MMP activation with an IC50 < 2.5 μM. | imperial.ac.uk |
Preclinical Investigations of Ddr1 in 1 Hydrate in in Vivo Disease Models
Efficacy of DDR1-IN-1 (hydrate) in Oncological Preclinical Models
The overexpression of DDR1 is correlated with more aggressive tumor behavior and poor prognosis in several cancers. nih.govtandfonline.comamegroups.org Consequently, the therapeutic potential of inhibiting DDR1 with DDR1-IN-1 has been explored in several oncological preclinical models.
DDR1-IN-1 has demonstrated efficacy in reducing tumor proliferation and growth in various cancer xenograft models. In studies involving BRAF-mutated human melanoma xenografts, DDR1-IN-1 was shown to decrease tumor growth, highlighting its potential as a therapeutic agent for this malignancy. frontiersin.org Functional studies have underscored a key role for DDR1 in melanoma cell proliferation, migration, invasion, and survival. frontiersin.org
In the context of oral squamous cell carcinoma (OSCC), where DDR1 kinase activity is considered crucial for cell growth and clonogenicity, DDR1-IN-1 has also been evaluated. mdpi.com Its application in an OSCC xenograft mouse model resulted in the suppression of tumor cell growth, further indicating the reliance of certain cancers on DDR1 signaling for proliferation. mdpi.com
| Cancer Model | Key Findings | Reference |
|---|---|---|
| BRAF-mutated Human Melanoma Xenograft | Decreased tumor growth upon treatment with DDR1-IN-1. | frontiersin.org |
| Oral Squamous Cell Carcinoma (OSCC) Xenograft | Suppressed OSCC cell growth and clonogenicity. | mdpi.com |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The DDR1 signaling pathway has been implicated in promoting this process. mdpi.com Depletion of DDR1 in gastric cancer models has been shown to suppress the expression of key angiogenic factors, including VEGF-A, and leads to impaired angiogenesis in vivo. mdpi.comamegroups.cn
Specific investigations using DDR1-IN-1 have provided evidence of its anti-angiogenic potential. In a xenograft model of oral squamous cell carcinoma, the inhibition of DDR1 kinase activity by DDR1-IN-1 led to the suppression of angiolymphatic invasion, a process involving the formation of new lymphatic vessels which is crucial for metastasis. mdpi.com This suggests that by blocking DDR1 activity, DDR1-IN-1 can interfere with the development of tumor-associated vasculature.
Metastasis, the spread of cancer cells to distant organs, is a complex cascade of events and a major cause of cancer-related mortality. DDR1 signaling has been shown to enhance the migratory and invasive capacities of cancer cells. nih.gov
Preclinical studies have demonstrated that DDR1-IN-1 can modulate metastasis in animal models. In a notable study, the inhibition of DDR1 using DDR1-IN-1 in an animal model of colon carcinoma led to a decrease in the expression of chemoattractant and proliferative factors in hepatic stellate cells, which are key components of the liver metastatic niche. nih.govresearchgate.net This intervention ultimately reduced tumor metastasis. nih.govresearchgate.net Furthermore, the previously mentioned suppression of angiolymphatic invasion in oral cancer xenografts by DDR1-IN-1 also represents a key anti-metastatic effect, as it directly inhibits a primary route for tumor dissemination. mdpi.com
Therapeutic Potential of DDR1-IN-1 (hydrate) in Fibrotic Disease Models
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix components, such as collagen, leading to tissue scarring and organ dysfunction. Given that DDR1 is a primary receptor for collagen, its role in the pathogenesis of fibrosis is of significant interest. nih.gov
Idiopathic pulmonary fibrosis (IPF) is a devastating lung disease with limited therapeutic options. The role of DDR1 in lung fibrosis is supported by findings that DDR1-deficient mice show resistance to bleomycin-induced lung inflammation and fibrosis. nih.gov
Direct testing of DDR1-IN-1 in a bleomycin-induced mouse model of IPF has yielded promising results. nih.govresearchgate.net Treatment with the inhibitor significantly mitigated the symptoms of IPF. nih.gov The therapeutic effects were characterized by both anti-inflammatory and anti-fibrotic activity within the lung tissue. nih.govresearchgate.net These findings suggest that DDR1 activation, particularly in macrophages, plays a role in IPF by mediating inflammasome signaling and that this can be effectively targeted by DDR1-IN-1. nih.gov
| Disease Model | Compound | Observed Effects | Reference |
|---|---|---|---|
| Bleomycin-induced Idiopathic Pulmonary Fibrosis (IPF) | DDR1-IN-1 | Dramatically alleviated disease symptoms; Exerted significant anti-inflammatory and anti-fibrotic effects. | nih.govresearchgate.net |
Chronic kidney disease (CKD) is frequently characterized by progressive renal fibrosis. The importance of DDR1 in the pathogenesis of renal fibrosis has been firmly established in various preclinical models, including unilateral ureteral obstruction (UUO), a standard model for inducing renal fibrosis. acs.org In UUO models, DDR1 expression is strongly increased, and genetic knockout of DDR1 has been shown to reduce the accumulation of fibrillar collagen, inflammation, and the expression of profibrotic factors like TGF-β. acs.org Similarly, therapeutic interventions using antisense oligonucleotides to reduce DDR1 protein levels have also proven effective in mitigating inflammation and preserving renal structure in the UUO model. acs.org
While these studies validate DDR1 as a therapeutic target for renal fibrosis, published research on the efficacy of the specific small molecule DDR1-IN-1 (hydrate) in an in vivo UUO-induced renal fibrosis model is limited in the reviewed literature. However, DDR1-IN-1 has been shown to be effective in ex vivo assays related to kidney disease, including tubular obstructive nephropathy. nih.gov This suggests a potential therapeutic benefit, though further in vivo studies are required to fully establish its efficacy in models of renal fibrosis.
Liver Fibrosis Models
The role of Discoidin Domain Receptor 1 (DDR1) as a promoter of fibrosis has positioned it as a significant therapeutic target. In the context of liver fibrosis, DDR1 expression is frequently upregulated as the disease progresses. nih.govfrontiersin.org Studies have demonstrated that the progression of liver fibrosis is associated with the shedding of the N-terminal ectodomain of DDR1, a process induced by collagen. nih.gov This shedding and the general upregulation of the receptor highlight its involvement in the pathological remodeling of the liver. nih.govfrontiersin.org
While direct in vivo studies using DDR1-IN-1 (hydrate) in liver fibrosis models are not extensively detailed in the available literature, the strong correlation between DDR1 expression and the degree of liver fibrosis provides a compelling rationale for the therapeutic use of selective inhibitors. frontiersin.org Research in mouse models of liver fibrosis shows that levels of serum N-terminal DDR1 increase concurrently with type I collagen deposition, indicating its potential as both a biomarker and a therapeutic target. nih.gov The profibrotic activity of DDR1 suggests that its inhibition could mitigate the excessive extracellular matrix (ECM) deposition that characterizes liver fibrosis. frontiersin.org
Table 1: Summary of DDR1 Role in Liver Fibrosis Models
| Model System | Key Findings | Implication for Inhibition | Reference |
|---|---|---|---|
| Mouse Models of Liver Fibrosis | Increased serum N-terminal DDR1 levels correlate with increased type I collagen deposition. | Suggests DDR1 is a valid biomarker and therapeutic target. | nih.gov |
| General Fibrotic Disease Models | DDR1 is implicated in tissue fibrosis and is considered an attractive antifibrotic target. | Pharmacological inhibition of DDR1 is a promising strategy for treating fibrotic diseases. | nih.gov |
| Hepatocyte Cell Lines | Collagen stimulation induces time- and dosage-dependent shedding of the N-terminal of DDR1. | Confirms the direct interaction between collagen and DDR1 activation in liver cells. | nih.gov |
Adipose Tissue Fibrosis and Metabolic Remodeling
Investigations into cardiometabolic diseases have identified DDR1 as a key driver of adipose tissue fibrosis and a suppressor of beneficial metabolic processes. nih.gov In diet-induced mouse models of cardiometabolic disease, feeding a high-fat diet (HFD) leads to increased DDR1 expression in white adipose tissue, which correlates with tissue expansion and fibrosis. nih.govnih.gov
Genetic ablation of DDR1 in mice provides significant insight into the potential effects of a pharmacological inhibitor like DDR1-IN-1. nih.gov Ddr1−/− mice on an HFD exhibited markedly improved metabolic profiles compared to their wild-type counterparts. nih.gov These improvements included enhanced glucose tolerance, reduced body fat, and increased energy expenditure. nih.gov Furthermore, the absence of DDR1 led to reduced fibrosis and smaller adipocytes in subcutaneous adipose tissue. A notable finding was the increased expression of UCP-1, a marker for "beige" fat formation, suggesting that DDR1 suppression promotes the browning of white adipose tissue, a metabolically favorable process. nih.govnih.gov In vitro studies complement these findings, showing that DDR1 inhibition prompts a shift from white to beige adipocyte differentiation. nih.gov
Table 2: Findings in Adipose Tissue Fibrosis and Metabolic Remodeling Models
| Model/System | Intervention | Key Outcomes | Reference |
|---|---|---|---|
| High-Fat Diet (HFD) Mouse Model | Genetic Deletion of DDR1 (Ddr1-/-) | Reduced adipose tissue fibrosis; Improved glucose tolerance; Increased brown fat activity and energy expenditure; Promotion of "beige" fat formation. | nih.govnih.gov |
| C3H10T1/2 Mesenchymal Stem Cells | In Vitro DDR1 Inhibition | Caused a shift from white to beige adipocyte differentiation. | nih.gov |
Role of DDR1-IN-1 (hydrate) in Inflammatory and Atherosclerotic Disease Models
Attenuation of Inflammation in Disease Models
DDR1 is a significant mediator of inflammation in various pathological conditions, including atherosclerosis and kidney disease. ahajournals.orgnih.gov Its inhibition is therefore considered a promising therapeutic strategy. In mouse models of atherosclerosis, the deletion of DDR1 leads to a significant reduction in macrophage accumulation within atherosclerotic plaques. ahajournals.orgnih.gov This is a critical finding, as macrophage infiltration is a hallmark of the inflammatory processes that drive plaque development. The reduction in inflammation is further supported by decreased expression of monocyte chemoattractant protein-1 and vascular cell adhesion molecule-1 in the absence of DDR1. ahajournals.org
Studies in models of obstructive nephropathy also highlight DDR1's pro-inflammatory role. nih.gov DDR1 deficiency is associated with reduced renal inflammation, suggesting that the receptor is crucial for mediating inflammatory responses in the kidney. nih.gov In these models, the profibrotic effects of DDR1 are considered to be predominantly related to its ability to promote inflammation. nih.gov These findings across different disease models establish DDR1 as a key regulator of inflammation, providing a strong basis for the use of inhibitors like DDR1-IN-1 to attenuate inflammatory processes.
Impact on Atherosclerotic Plaque Development and Remodeling
The role of DDR1 in atherosclerosis is multifaceted, influencing not only inflammation but also plaque composition and stability. ahajournals.org Preclinical investigations using Ldlr-/- mouse models have shown that targeted deletion of DDR1 significantly reduces the development of atherosclerotic lesions. ahajournals.orgnih.gov At both 12 and 24 weeks on an atherogenic diet, mice lacking DDR1 had a 50% to 60% reduction in lesion area in the descending aorta. nih.gov
Table 3: DDR1 Deletion Effects in Atherosclerosis Mouse Models
| Model | Duration of Diet | Key Findings on Plaque Development | Reference |
|---|---|---|---|
| Ddr1-/-;Ldlr-/- Mice | 12 and 24 weeks | 50-60% reduction in atherosclerotic lesion area. | nih.gov |
| Ddr1-/-;Ldlr-/- Mice | 12 weeks | 49% decrease in macrophage content; Accelerated deposition of fibrillar collagen and elastin. | ahajournals.orgnih.gov |
| Ddr1-/-;Ldlr-/- Mice | 24 weeks | Significantly reduced calcium content and hydroxyapatite (B223615) deposition in the aortic arch. | nih.gov |
Investigating DDR1-IN-1 (hydrate) in Other In Vivo Pathological Models (e.g., chondrodysplasia)
The essential role of DDR1 in skeletal development has been highlighted by the identification of a loss-of-function mutation in the DDR1 gene responsible for a rare form of chondrodysplasia characterized by hyperlaxity and multiple joint dislocations. oup.comnih.gov While this is a genetic disorder, the specific inhibitor DDR1-IN-1 has been instrumental in in vitro studies to functionally mimic the disease state and dissect the molecular pathways involved. oup.com
Using DDR1-IN-1 on human skeletal cells, researchers have demonstrated that inhibiting DDR1 function disrupts critical developmental processes. oup.com The inhibitor was shown to impair the Indian Hedgehog (IHH) signaling pathway in chondrocytes, a crucial pathway for chondrocyte proliferation and differentiation. oup.comnih.gov Furthermore, DDR1 inhibition led to decreased differentiation and mineralization in osteoblasts and disrupted p38 MAPK signaling in both cell types. oup.com These cellular-level findings, enabled by DDR1-IN-1, provide a mechanistic explanation for the severe skeletal phenotype observed in vivo and underscore the critical role of DDR1 signaling in normal bone and cartilage formation. oup.comnih.gov
Table 4: Use of DDR1-IN-1 in Investigating Chondrodysplasia Pathophysiology
| System | Intervention | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Human Chondrocytes (in vitro) | Treatment with DDR1-IN-1 | Impaired Indian Hedgehog (IHH) signaling pathway; Decreased proteoglycan production. | oup.comnih.gov |
| Human Osteoblasts (in vitro) | Treatment with DDR1-IN-1 | Decreased differentiation and mineralization. | oup.com |
| Human Skeletal Cells (in vitro) | Treatment with DDR1-IN-1 | Disrupted p38 MAPK signaling. | oup.com |
Compound Reference Table
Identification of Key Structural Features for DDR1 Inhibition
The inhibitory activity of DDR1-IN-1 and its analogs is fundamentally linked to their interaction with the DDR1 kinase domain. Co-crystal structures and biochemical assays have elucidated several key structural features essential for potent inhibition.
A pivotal characteristic of DDR1-IN-1 is its nature as a type II kinase inhibitor . This classification signifies that it binds to and stabilizes the inactive 'DFG-out' conformation of the kinase. nih.gov In this conformation, the aspartate-phenylalanine-glycine (DFG) motif, a conserved sequence at the beginning of the activation loop, is flipped. This conformational change creates an additional allosteric pocket adjacent to the ATP-binding site, which is exploited by type II inhibitors like DDR1-IN-1. nih.gov
The binding mode of DDR1-IN-1 to the DDR1 kinase domain is characterized by a series of specific molecular interactions:
Hinge Binding: The carbonyl group of the indolin-2-one "head" of DDR1-IN-1 forms a crucial hydrogen bond with the backbone amide of Met704 in the hinge region of the kinase. researchgate.net This interaction anchors the inhibitor in the ATP binding pocket.
DFG-out Pocket Occupancy: The trifluoromethylphenyl "tail" of the inhibitor extends into the hydrophobic pocket created by the DFG-out conformation. researchgate.net This interaction is a hallmark of type II inhibitors and contributes significantly to the binding affinity.
Ether Linker: An ether bridge connects the head and tail portions of DDR1-IN-1. This linker plays a critical role in orienting the inhibitor within the binding site. researchgate.net
The selectivity of DDR1-IN-1 for DDR1 over other kinases, such as Abelson kinase (ABL), is attributed to subtle structural differences in their respective ATP binding pockets. nih.gov For instance, the ether bridge of DDR1-IN-1 positions the indolin-2-one head group in a way that disrupts potentially critical hydrophobic interactions with Tyr253 in the ABL P-loop. researchgate.net
Design and Synthesis of DDR1-IN-1 (hydrate) Derivatives and Analogs
The discovery of DDR1-IN-1 spurred medicinal chemistry efforts to synthesize derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties. These efforts have largely focused on modifying the three key components of the DDR1-IN-1 scaffold: the hinge-binding head, the linker, and the tail that occupies the DFG-out pocket.
One of the earliest and most notable analogs is DDR1-IN-2 . This compound shares the same core structure as DDR1-IN-1 but features a different substitution pattern. In enzymatic assays, DDR1-IN-2 demonstrated a higher potency for DDR1 with an IC50 of 47 nM compared to 105 nM for DDR1-IN-1. acs.org However, this increased potency came at the cost of reduced selectivity, as DDR1-IN-2 was found to inhibit a broader range of kinases. acs.org
Further SAR studies have explored a variety of modifications. For example, replacing the amide in the linker with a urea (B33335) moiety was found to slightly decrease potency against both DDR1 and DDR2. nih.gov The synthesis of these analogs typically involves multi-step organic chemistry routes, often culminating in a key amide or ether bond formation to link the head and tail fragments. nih.gov
The table below summarizes the inhibitory activities of DDR1-IN-1 and some of its key analogs and related inhibitors against DDR1 and DDR2.
| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Reference |
| DDR1-IN-1 | 105 | 413 | nih.govacs.org |
| DDR1-IN-2 | 47 | 145 | acs.org |
| Analog 1 (Amide to Urea) | 262 | 785 | nih.gov |
| Imatinib (B729) | 41 | 71.6 | nih.gov |
| Ponatinib | 9.4 | 9.0 | nih.gov |
This table is for illustrative purposes and includes data from referenced studies.
Computational Approaches in DDR1-IN-1 (hydrate) SAR Analysis
Computational methods are indispensable tools in modern drug design, providing insights that guide the synthesis and evaluation of new compounds. The SAR analysis of DDR1-IN-1 and its analogs has been significantly aided by such approaches.
Molecular Docking and Dynamics Simulations
Molecular docking has been instrumental in understanding the binding mode of DDR1-IN-1 and in predicting the potential binding of novel analogs. Docking studies consistently show DDR1-IN-1 fitting snugly into the ATP binding site of DDR1 in its DFG-out conformation. researchgate.net These models have been validated by co-crystal structures, which provide an experimental snapshot of the inhibitor-protein complex. acs.org
Docking simulations have also been used to rationalize the selectivity of DDR1-IN-1. By comparing the docked pose of DDR1-IN-1 in DDR1 with its predicted pose in other kinases like ABL, researchers have been able to identify key steric clashes or unfavorable interactions that may explain the observed selectivity profile. researchgate.net
Molecular dynamics (MD) simulations offer a more dynamic view of the inhibitor-protein interaction. These simulations, which model the movement of atoms over time, can provide insights into the stability of the inhibitor in the binding pocket and the conformational changes that may occur upon binding. researchgate.netmdpi.com For newly designed DDR1 inhibitors, MD simulations can help to validate the stability of the predicted binding poses and to identify key residues involved in the interaction. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While the development of specific 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) for DDR1-IN-1 and its direct analogs is not extensively detailed in the reviewed literature, the principles of QSAR are highly relevant to the optimization of DDR1 inhibitors.
The general approach for developing a QSAR model involves:
Data Set Preparation: A series of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Numerical descriptors that quantify various aspects of the molecules' structures (e.g., steric, electronic, hydrophobic properties) are calculated.
Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using various statistical techniques.
Optimization of DDR1-IN-1 (hydrate) for Enhanced Potency and Selectivity
A primary goal in the design of DDR1-IN-1 analogs is the optimization of its pharmacological profile, specifically to enhance its potency and selectivity.
As previously mentioned, the development of DDR1-IN-2 represented an early attempt at optimization. While it achieved higher potency against DDR1, its selectivity profile was diminished compared to DDR1-IN-1. acs.org This highlights a common challenge in kinase inhibitor design: the trade-off between potency and selectivity.
Subsequent efforts have focused on fine-tuning the structure of DDR1 inhibitors to achieve a better balance. This often involves a structure-based design approach, where high-resolution crystal structures of DDR1 in complex with inhibitors are used to guide modifications. For example, by analyzing the interactions at the periphery of the binding pocket, medicinal chemists can introduce modifications that enhance affinity for DDR1 while potentially clashing with residues in the binding sites of off-target kinases.
The selectivity of DDR1-IN-1 itself is a result of subtle structural features. Its ether linker, for instance, orients the molecule in a way that is favorable for binding to DDR1 but less so for ABL kinase. researchgate.net The rational design of new analogs often seeks to amplify these subtle differences to achieve even greater selectivity.
The ultimate aim is to develop inhibitors that are highly potent against DDR1, with minimal activity against the closely related DDR2 and other kinases in the human kinome. This would provide highly specific chemical tools for studying DDR1 biology and potentially lead to safer and more effective therapeutic agents.
Conclusion
DDR1-IN-1 (hydrate) is a critical chemical tool that has been instrumental in dissecting the complex roles of the DDR1 receptor. As a potent and highly selective inhibitor, it has enabled researchers to confirm DDR1's function as a key regulator of cellular processes and a driver of pathology in cancer and fibrosis. Preclinical findings using DDR1-IN-1 and similar inhibitors have validated DDR1 as a high-value therapeutic target. While the clinical translation of a selective DDR1 small-molecule inhibitor is still on the horizon, the ongoing development of various inhibitory strategies, including monoclonal antibodies, underscores the significant potential of targeting this unique collagen receptor to treat a range of human diseases.
Aberrant DDR1 Expression and Activation in Pathological Conditions
DDR1 in Inflammatory Conditions
DDR1 plays a multifaceted role in the progression of chronic inflammatory diseases, including atherosclerosis and arthritis, by influencing cellular behavior and tissue remodeling.
Atherosclerosis: Atherosclerosis, a fibroinflammatory disease of the arteries, is significantly influenced by DDR1. ahajournals.org The receptor is implicated as a positive regulator of atherogenesis, with studies showing that its deletion attenuates the development of plaques and alters their composition. ahajournals.org In mouse models, the absence of DDR1 led to a 50% to 60% reduction in the area of atherosclerotic lesions. ahajournals.org
DDR1's role extends to influencing inflammation and fibrosis within the arterial wall. nih.govahajournals.org It affects macrophage accumulation and invasion, which are critical steps in the formation of atherosclerotic plaques. scholaris.ca Systemic expression of DDR1 enhances plaque formation, and its presence in bone marrow-derived monocytes increases macrophage content within the lesion. scholaris.ca Furthermore, DDR1 deficiency has been shown to reduce atherosclerotic calcification, a feature of advanced disease that increases the risk of coronary events. nih.gov The receptor mediates vascular smooth muscle cell calcification, and its absence is associated with decreased hydroxyapatite (B223615) deposition in the aorta. nih.gov
Arthritis: In the context of joint diseases, DDR1 is a key player in the pathogenesis of osteoarthritis (OA), a condition characterized by the progressive breakdown of cartilage. nih.govnih.gov The expression of DDR1 is often increased in conjunction with cartilage degradation in OA. nih.gov It is involved in cartilage homeostasis and matrix remodeling, and signaling through DDR1 is implicated in the progression of the disease. nih.govnih.gov
Research has shown that periostin, a protein elevated in OA, signals through DDR1 to promote the degradation of collagen and proteoglycan in cartilage. nih.gov The inhibition of DDR1, either genetically or pharmacologically, can block the expression of matrix metalloproteinase-13 (MMP-13), an enzyme that degrades cartilage. nih.govnih.gov This suggests that specific inhibitors of DDR1 could be a therapeutic strategy for treating OA. nih.govmdpi.com Moreover, inhibiting DDR1 has been found to reduce chondrocyte apoptosis and terminal differentiation while enhancing autophagy, a cellular self-protection mechanism, thereby protecting articular cartilage from degradation. mdpi.comncku.edu.tw
| Disease | DDR1 Role | Key Research Findings | Citations |
| Atherosclerosis | Pro-atherogenic | Deletion reduces lesion area, inflammation, and vascular calcification. | ahajournals.orgnih.gov |
| Influences macrophage accumulation and plaque composition. | scholaris.ca | ||
| Arthritis (Osteoarthritis) | Promotes cartilage degradation | Inhibition blocks MMP-13 expression and slows cartilage breakdown. | nih.govnih.gov |
| Regulates chondrocyte apoptosis and autophagy. | mdpi.comncku.edu.tw |
DDR1 in Neurodegenerative Diseases
Emerging evidence points to the significant involvement of DDR1 in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov In postmortem brain tissues from individuals with these conditions, DDR1 is found to be overexpressed. nih.gov This upregulation is linked to the accumulation of neurotoxic proteins, a hallmark of these disorders. researchgate.netnih.gov
Studies have demonstrated that inhibiting DDR1 can lead to a reduction in these neurotoxic proteins, both in laboratory cell cultures and in animal models. nih.govresearchgate.net The mechanism appears to involve the regulation of autophagy, the cellular process for clearing out damaged components. nih.govnih.gov By inhibiting DDR1, autophagy is increased, which enhances the clearance of harmful protein aggregates and reduces neuroinflammation. nih.govresearchgate.net For instance, treatment with the DDR1 inhibitor nilotinib (B1678881) was shown to attenuate or reverse changes in cerebrospinal fluid microRNAs that control inflammation and neuronal injury in patients with Parkinson's disease and Lewy body dementia. nih.govresearchgate.net These findings collectively suggest that DDR1 is a viable therapeutic target for neurodegeneration. nih.govnih.gov
| Disease | DDR1 Expression | Effect of Inhibition | Key Mechanism | Citations |
| Alzheimer's Disease | Upregulated | Reduces neurotoxic proteins | Regulates autophagy, reduces inflammation | nih.govresearchgate.netnih.gov |
| Parkinson's Disease | Upregulated | Reduces neurotoxic proteins | Regulates autophagy, reduces inflammation | nih.govresearchgate.netnih.gov |
| Lewy Body Dementia | Upregulated | Reduces neurotoxic proteins | Regulates autophagy, reduces inflammation | nih.govresearchgate.netnih.gov |
DDR1 in Bone Formation and Associated Diseases
DDR1 is a critical regulator of skeletal development and bone homeostasis. nih.govfrontiersin.org It is expressed in various bone cells, including osteoblasts (bone-forming cells), osteocytes, and chondrocytes, and plays a crucial role in bone formation and remodeling. nih.govfrontiersin.orgoup.com
The receptor's signaling is essential for osteoblast function. nih.gov When activated by collagen, DDR1 initiates signaling cascades that promote osteoblast differentiation and the expression of genes associated with bone matrix synthesis, such as collagen type I and osteocalcin. nih.govmdpi.com It also influences the delicate balance between bone formation and resorption by regulating factors that control osteoclast activity. nih.govresearchgate.net
| Cell Type | DDR1 Function | Consequence of Deficiency/Inhibition | Citations |
| Osteoblasts | Promotes differentiation and mineralization | Decreased bone formation, reduced osteogenesis markers | nih.govnih.govoup.commdpi.com |
| Osteocytes | Maintains bone formation, regulates autophagy/apoptosis balance | Increased apoptosis, cancellous bone loss | nih.gov |
| Chondrocytes | Regulates endochondral ossification | Delayed ossification, contributes to short stature | nih.govfrontiersin.orgoup.com |
Advanced Synthetic Methodologies for Ddr1 in 1 Hydrate and Its Derivatives
Development of Novel and Efficient Synthetic Routes for DDR1-IN-1 (hydrate)
The synthesis of DDR1-IN-1, chemically named N-[3-[(2,3-dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-benzamide, was first reported as part of the discovery of potent and selective DDR1 receptor tyrosine kinase inhibitors. acs.orgnih.gov The initial synthesis, while effective for producing laboratory-scale quantities for initial biological evaluation, has paved the way for the development of more efficient and novel synthetic routes. These advanced methodologies often focus on improving yield, reducing the number of steps, and utilizing more readily available starting materials.
A convergent synthetic strategy is typically employed, involving the preparation of three key building blocks: 5-hydroxyoxindole (B181108), 3-amino-4-methylphenol (B1265707), and 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid.
Synthesis of Key Intermediates:
5-Hydroxyoxindole: Several methods for the synthesis of 5-hydroxyoxindole have been reported. A common approach involves the cyclization of a substituted aniline (B41778) derivative. More recently, novel methods such as the intramolecular Diels-Alder reaction of a furan-linked substrate have been explored to generate substituted indoles, which can then be converted to the desired 5-hydroxyoxindole. tandfonline.com
4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid: The synthesis of this elaborated benzoic acid derivative often starts from a commercially available trifluoromethyl-substituted toluene (B28343) or benzoic acid. A key step involves the introduction of the ethylpiperazine moiety, typically via a nucleophilic substitution or a reductive amination reaction.
Assembly of the Final Molecule:
The final steps of the synthesis involve the coupling of these key intermediates. A common strategy is the formation of an ether linkage between the 5-hydroxyoxindole and the 3-amino-4-methylphenol derivative, followed by an amide bond formation with the benzoic acid moiety.
One reported synthetic route involves the following key transformations:
Ether formation: Reaction of 5-hydroxyoxindole with a suitably protected 3-nitro-4-methylphenol derivative, followed by reduction of the nitro group to an aniline.
Amide coupling: The resulting aniline is then coupled with 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid using standard peptide coupling reagents to yield DDR1-IN-1.
In recent years, deep generative models have been utilized to design novel DDR1 inhibitors with desired pharmacophores, leading to the synthesis of various derivatives. nih.gov These computational approaches can inspire the development of new synthetic strategies for DDR1-IN-1 and its analogs.
Stereoselective Synthesis and Chiral Resolution Strategies
DDR1-IN-1 (hydrate) does not possess any chiral centers in its structure. However, the development of derivatives of DDR1-IN-1 could introduce chirality into the molecule. The principles of stereoselective synthesis and chiral resolution are therefore highly relevant for the preparation of such derivatives, particularly those involving modifications to the oxindole (B195798) or piperazine (B1678402) rings.
Stereoselective Synthesis of Oxindole Derivatives:
The 3-position of the oxindole ring is a common site for substitution, and if a substituent is introduced here, a chiral center can be created. The asymmetric synthesis of 3,3-disubstituted oxindoles is a well-established field of research. nih.govrsc.orgrsc.orgkyoto-u.ac.jp
Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have been successfully employed in the enantioselective functionalization of the C3 position of the oxindole core. rsc.org
Metal Catalysis: Chiral metal complexes, for instance, those of palladium, can catalyze asymmetric allylic alkylation of oxindole derivatives to introduce a chiral quaternary center. rsc.org
Stereoselective Synthesis and Resolution of Piperazine Derivatives:
The piperazine ring in DDR1-IN-1 is another potential site for introducing chirality. Asymmetric synthesis of substituted piperazines can be challenging. Strategies often involve the use of chiral auxiliaries or the stereoselective reduction of chiral diketopiperazines.
For derivatives of DDR1-IN-1 that are synthesized as racemic mixtures, chiral resolution is a viable strategy to obtain the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a powerful technique for this purpose. For instance, Chiralpak® columns are often effective in separating enantiomers of compounds containing piperazine moieties. jocpr.com Capillary electrophoresis with chiral selectors is another effective method for the separation of chiral piperazine derivatives. nih.govresearchgate.net
Scalable Synthesis Approaches for Research and Preclinical Development
The transition from laboratory-scale synthesis to a scalable process suitable for producing larger quantities of DDR1-IN-1 (hydrate) for preclinical and potentially clinical development presents several challenges. Key considerations for a scalable synthesis include cost of starting materials, process safety, efficiency of each step, and ease of purification.
A robust and scalable synthesis of a kinase inhibitor often involves a "telescoped" sequence, where multiple synthetic steps are performed in a single reactor without isolating the intermediates. acs.org This approach can significantly improve efficiency and reduce waste.
Potential Scalable Route for DDR1-IN-1 (hydrate):
A plausible scalable synthesis of DDR1-IN-1 could involve the following key features:
Crystallization-Induced Resolution: If a chiral derivative of DDR1-IN-1 is developed, a crystallization-induced dynamic resolution could be an efficient method for obtaining the desired enantiomer in high yield and purity on a large scale.
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line spectroscopy, can be used to monitor reaction progress and ensure consistent product quality, which is crucial for a scalable process.
The development of a scalable synthesis for a complex molecule like DDR1-IN-1 requires careful optimization of reaction conditions, including solvent selection, temperature, and catalyst loading, to ensure a safe, cost-effective, and environmentally friendly process.
Impurity Profiling and Control in DDR1-IN-1 (hydrate) Synthesis
Ensuring the purity of an active pharmaceutical ingredient (API) is of paramount importance for its safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential impurities in an API. jocpr.comresearchgate.neteurekaselect.comresearchgate.net For DDR1-IN-1 (hydrate), impurities can originate from starting materials, intermediates, by-products of the synthetic process, or degradation products.
Potential Impurities in DDR1-IN-1 (hydrate) Synthesis:
Based on the likely synthetic routes, potential impurities could include:
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials.
Process-Related Impurities:
Isomers of DDR1-IN-1 formed during the synthesis.
By-products from incomplete reactions or side reactions. For example, in the amide coupling step, over-acylation or side reactions with the coupling reagents could occur.
Residual catalysts or reagents.
Degradation Products: DDR1-IN-1 may degrade under certain conditions of light, heat, or pH, leading to the formation of degradation products. The ether and amide bonds could be susceptible to hydrolysis.
Analytical Techniques for Impurity Profiling:
A combination of analytical techniques is typically used for comprehensive impurity profiling:
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is the primary tool for separating and quantifying impurities. The use of high-resolution mass spectrometry (HRMS) can aid in the identification of unknown impurities. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.
Gas Chromatography (GC): GC is used to analyze for residual solvents.
Control of Impurities:
The control of impurities is achieved through a combination of strategies:
Control of Starting Material Quality: Sourcing high-purity starting materials is the first step in controlling impurities.
Optimization of Reaction Conditions: Careful optimization of reaction parameters can minimize the formation of by-products.
Purification Techniques: Efficient purification methods, such as crystallization or chromatography, are essential for removing impurities. Crystallization is often the preferred method for large-scale production due to its efficiency and cost-effectiveness.
Stability Studies: Conducting stability studies under various stress conditions helps to identify potential degradation products and establish appropriate storage conditions.
By implementing a thorough impurity profiling and control strategy, the quality and safety of DDR1-IN-1 (hydrate) can be ensured for its intended use in research and development.
Advanced Methodologies for Characterizing Ddr1 in 1 Hydrate Interactions and Cellular Effects
Biophysical Techniques for Ligand-Target Binding Analysis
Understanding the direct interaction between DDR1-IN-1 and the DDR1 kinase domain is fundamental to characterizing its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques used to provide detailed insights into molecular interactions. labmanager.combiorxiv.org
Surface Plasmon Resonance (SPR) measures the binding kinetics (association and dissociation rates, kon and koff) and affinity (dissociation constant, KD) of an interaction in real-time. labmanager.comrpi.edu The technique involves immobilizing one binding partner, typically the DDR1 protein, onto a sensor chip while the other partner, DDR1-IN-1, flows over the surface. labmanager.com Changes in the refractive index at the sensor surface upon binding are detected, providing a quantitative measure of the interaction. biorxiv.org SPR is particularly advantageous for its high sensitivity and ability to detect weak or transient interactions, making it suitable for fragment-based screening and kinetic profiling. labmanager.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.combiorxiv.org This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). rpi.edunih.gov In a typical ITC experiment, a solution of DDR1-IN-1 would be titrated into a sample cell containing the DDR1 protein, and the resulting heat changes are measured. nih.gov This technique is the gold standard for characterizing the thermodynamic drivers of a binding interaction. For instance, ITC has been successfully used to reveal the strong binding of the multi-targeted kinase inhibitor imatinib (B729) to DDR1, yielding a dissociation constant (KD) of 1.9 nM. researchgate.net
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
|---|---|---|
| Principle | Measures changes in refractive index upon binding to an immobilized partner. labmanager.combiorxiv.org | Measures heat changes (released or absorbed) during a binding event in solution. labmanager.com |
| Key Outputs | Kinetics (kon, koff), Affinity (KD). rpi.edu | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n). rpi.edu |
| Sample State | One binding partner is immobilized on a sensor surface. labmanager.com | Both binding partners are in solution. nih.gov |
| Primary Application | Kinetic profiling, high-throughput screening, fragment screening. labmanager.com | Detailed thermodynamic characterization, validation of binding interactions. labmanager.com |
MicroScale Thermophoresis (MST) is a powerful and versatile technique for quantifying biomolecular interactions in solution with minimal sample consumption. nanotempertech.comharvard.edu The method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. researchgate.netru.nl This movement is highly sensitive to changes in a molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. harvard.eduru.nl
To analyze the interaction between DDR1-IN-1 and its target, the DDR1 protein would typically be fluorescently labeled. The movement of the labeled DDR1 in a microscopic temperature gradient, induced by an infrared laser, is monitored as increasing concentrations of unlabeled DDR1-IN-1 are added. ru.nl The change in the thermophoretic signal is then plotted against the ligand concentration to determine the binding affinity (KD). nanotempertech.com MST is advantageous as it is an immobilization-free technique that can be performed in a wide range of buffers and even in complex biological liquids like cell lysates. harvard.eduru.nl
Advanced Imaging Techniques for Cellular Localization and Dynamics
Visualizing the subcellular localization of DDR1 and how it is affected by DDR1-IN-1 provides critical insights into the inhibitor's cellular mechanism of action. Advanced imaging techniques allow for the dynamic tracking of the receptor in living cells.
Confocal microscopy is an essential tool for studying the subcellular localization of proteins with high resolution. Studies have shown that DDR1 can be found in the plasma membrane, cytoplasm, and nucleus of both normal and cancerous cells. nih.govresearchgate.net Live-cell imaging, often performed with confocal microscopy, enables the observation of dynamic cellular processes in real-time. nikon.com
To study the effects of DDR1-IN-1, cells expressing fluorescently-tagged DDR1 (e.g., DDR1-YFP) can be used. ahajournals.org These cells allow for the visualization of key DDR1-related processes that are modulated by collagen stimulation, such as:
Receptor Dimerization and Clustering : Fluorescence Resonance Energy Transfer (FRET) microscopy can monitor the dimerization and aggregation of DDR1 on the cell surface before and after collagen stimulation. nih.gov
Receptor Internalization : Live-cell imaging can track the movement of DDR1 from the cell membrane into cytosolic vesicles following collagen binding. nih.gov Colocalization experiments with markers for early endosomes (e.g., Rab5a-GFP) can identify the trafficking pathways of the internalized receptor. nih.gov
Cellular Distribution : Confocal imaging can reveal the distribution of DDR1 on the cell surface and its reorganization into clusters upon activation. ahajournals.org
By treating these cellular models with DDR1-IN-1, researchers can directly observe how the inhibitor affects these dynamic processes, such as preventing collagen-induced receptor autophosphorylation, clustering, and subsequent downstream signaling events.
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively assess the effects of compounds on complex cellular phenotypes. This technology is well-suited for evaluating the cellular impact of DDR1-IN-1 and for identifying potential synergistic drug combinations.
A key application is in combinatorial screening to identify therapies that potentiate the effects of DDR1 inhibition. For example, DDR1-IN-1 has been used in a combinatorial screen with a library of other kinase inhibitors to identify agents that enhance its antiproliferative activity in colorectal cancer cell lines. acs.org In such a screen, cells are treated with DDR1-IN-1 alone and in combination with other inhibitors, and automated imaging is used to measure endpoints like cell count, viability, or apoptosis. This approach revealed that inhibitors of PI3K and mTOR, such as GSK2126458, potentiate the antiproliferative effects of DDR1-IN-1. acs.org
| Combination Agent Target | Example Inhibitor | Observed Effect with DDR1-IN-1 | Reference |
|---|---|---|---|
| PI3K/mTOR | GSK2126458 | Potentiated antiproliferative activity in colorectal cancer cells. | acs.org |
| EGFR | - | Positive combination in inhibiting cell growth. | acs.org |
| Src | - | Positive combination in inhibiting cell growth. | acs.org |
| Cdk1 | - | Positive combination in inhibiting cell growth. | acs.org |
Proteomic and Transcriptomic Profiling of DDR1-IN-1 (hydrate) Treated Cells
To understand the global cellular response to DDR1 inhibition by DDR1-IN-1, proteomic and transcriptomic profiling methods are employed. These systems-level approaches provide an unbiased view of the changes in protein and RNA expression, revealing the downstream signaling pathways affected by the inhibitor and potential off-target effects. nih.gov
Proteomic Profiling : Quantitative proteomics, often using mass spectrometry, can be used to identify the full spectrum of cellular targets of a DDR1 inhibitor and to map the signaling networks it modulates. nih.govresearchgate.net For example, a chemoproteomics approach using an affinity-based probe of a different DDR1 inhibitor successfully identified Cathepsin D (CTSD) as a cellular off-target. researchgate.netnih.gov Similar methods could be applied to DDR1-IN-1 to confirm its selectivity within the cellular proteome and to uncover any unanticipated interactions. Phosphoproteomics, a sub-discipline of proteomics, can specifically map the changes in protein phosphorylation downstream of DDR1, providing a detailed picture of the signaling pathways that are switched off by DDR1-IN-1 treatment. nih.gov
Transcriptomic Profiling : Transcriptomic analyses, such as bulk RNA-sequencing and single-cell RNA-sequencing, measure the changes in gene expression that occur in cells following treatment with DDR1-IN-1. Pan-cancer analyses have integrated large transcriptomic datasets to evaluate DDR1 expression and its correlation with immune cell infiltration and clinical outcomes. mdpi.com By treating cancer cell lines or model organisms with DDR1-IN-1 and performing transcriptomic profiling, researchers can identify the genes and pathways regulated by DDR1 signaling. This can reveal the inhibitor's impact on processes such as cell proliferation, migration, and the tumor microenvironment. mdpi.com
| Methodology | Primary Goal | Key Insights Generated | Reference |
|---|---|---|---|
| Chemoproteomics | Identify direct and off-target protein interactions. | Binding selectivity profile, novel therapeutic applications. | nih.govnih.gov |
| Phosphoproteomics | Map inhibitor-induced changes in cellular phosphorylation. | Elucidation of downstream signaling pathways. | nih.gov |
| Transcriptomics (RNA-seq) | Profile global changes in gene expression. | Identification of regulated genes and pathways, impact on cellular function. | mdpi.com |
Mass Spectrometry-Based Proteomics
Mass spectrometry-based proteomics has emerged as a critical tool for elucidating the cellular interactions of small molecule inhibitors like DDR1-IN-1 (hydrate). This approach allows for an unbiased, system-wide identification of both intended targets (on-targets) and unintended binding partners (off-targets), which is essential for understanding a compound's mechanism of action and potential for polypharmacology. nih.govacs.org A prominent technique used in this context is chemical proteomics, often involving competitive affinity-based protein profiling (AfBPP). nih.govacs.org
In a key study to characterize the cellular targets of a potent DDR1 inhibitor structurally related to DDR1-IN-1, researchers developed photoaffinity probes based on the inhibitor's scaffold. nih.gov These probes were used in conjunction with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative mass spectrometry. nih.gov The methodology involved treating SILAC-labeled H1299 cancer cells with the probe, followed by UV irradiation to covalently link the probe to its protein targets. nih.gov The probe-labeled proteome was then enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
This quantitative proteomics approach successfully identified the intended target, DDR1, but also revealed a principal off-target: Cathepsin D (CTSD). nih.govacs.org The identification of CTSD was validated through subsequent Western blotting and cellular thermal shift assays (CETSA), confirming a direct interaction. nih.gov Such findings are crucial as they can uncover new therapeutic possibilities; in this case, suggesting the potential of the inhibitor scaffold for treating cancers where CTSD is a relevant target. nih.govacs.org These chemoproteomic strategies provide a powerful platform for target identification and drug repurposing. nih.govacs.org
| Protein Target | Target Type | Methodology | Significance |
|---|---|---|---|
| DDR1 | On-Target | Competitive Affinity-Based Protein Profiling (AfBPP) with LC-MS/MS | Confirms engagement with the intended kinase target in a cellular context. nih.gov |
| Cathepsin D (CTSD) | Off-Target | Quantitative Chemoproteomics (SILAC) and AfBPP | Identifies a significant unintended target, suggesting potential for polypharmacology or drug repurposing. nih.govacs.org |
RNA Sequencing and Gene Expression Microarrays
To understand the downstream cellular effects of inhibiting DDR1 with compounds like DDR1-IN-1, researchers employ transcriptomic techniques such as RNA sequencing (RNA-seq) and gene expression microarrays. These methods provide a global snapshot of how DDR1 inhibition alters the cellular landscape at the mRNA level, revealing which genes and signaling pathways are modulated.
Studies involving the perturbation of DDR1 expression have been used to derive DDR1-driven gene signatures. nih.gov For instance, transcriptome analysis of bladder cancer models where DDR1 was overexpressed led to the identification of 225 upregulated and 367 downregulated genes. nih.gov From these, a signature score can be developed to stratify patient tumors and predict responses to therapies. nih.gov Tumors with high DDR1 activity showed enrichment in pathways related to cell adhesion, ECM-receptor interaction, and focal adhesion. nih.gov
More advanced techniques like spatial transcriptomics have been used to investigate the relationship between DDR1 expression and the tumor microenvironment. researchgate.net This method, which preserves the spatial context of gene expression within a tissue slice, has shown that high DDR1 expression is associated with the exclusion of CD8+ T-cells in multiple human cancers, including breast and non-small cell lung cancer. researchgate.net This suggests that DDR1 signaling can remodel the tumor stroma to prevent immune cell infiltration. researchgate.net Applying DDR1-IN-1 (hydrate) in such systems could elucidate the specific gene expression changes (e.g., in stromal or epithelial cells) that lead to this immune-excluded phenotype.
| Methodology | Key Findings | Associated Cancer Type | Potential Implication for DDR1-IN-1 Studies |
|---|---|---|---|
| Transcriptome Analysis (RNA-seq) | Derived DDR1-driven gene signatures; high DDR1 activity enriched KEGG pathways like Focal Adhesion and ECM-receptor interaction. nih.gov | Bladder Cancer | Predicts which cellular pathways are likely affected by the inhibitor. nih.gov |
| Spatial Transcriptomics | High DDR1 expression correlates with a CD8+ T-cell excluded tumor microenvironment. researchgate.net | Pan-cancer (Breast, Lung) | Suggests the inhibitor could modulate the tumor immune landscape by altering stromal gene expression. researchgate.net |
| Bulk RNA-sequencing | DDR1 mRNA expression levels correlate with immune exclusion scores across various epithelial tumors. aacrjournals.org | Colorectal, Ovarian, Pancreatic | Provides a method to stratify patients who might benefit from DDR1 inhibition. aacrjournals.org |
Gene Editing and Knockout Approaches (e.g., CRISPR/Cas9) in Conjunction with DDR1-IN-1 (hydrate) Studies
Gene editing technologies, particularly CRISPR/Cas9, are indispensable for validating the on-target effects of kinase inhibitors and for identifying genetic factors that confer sensitivity or resistance. biocompare.comselectscience.net These tools allow for the precise knockout, knockdown, or mutation of a target gene, enabling researchers to confirm that the pharmacological effects of a compound like DDR1-IN-1 are directly attributable to its interaction with DDR1. biocompare.com
A powerful application of this technology is the use of pooled in vivo CRISPR/sgRNA screening to identify novel therapeutic targets. nih.govnih.gov In a landmark study, a CRISPR screen in mouse models of microsatellite stable (MSS) colon cancer identified DDR1 as a promising target for overcoming resistance to immunotherapy. nih.govnih.gov Subsequent experiments demonstrated that genetic knockout of DDR1 sensitized the tumors to PD-1 blockade by increasing the infiltration of functional CD8+ T-cells. nih.gov Critically, these findings were validated pharmacologically using a potent DDR1 inhibitor (7rh, an analogue of DDR1-IN-1), which phenocopied the effects of the genetic knockout. nih.govnih.gov This demonstrates a powerful workflow where a genetic screen identifies a target, and a specific inhibitor like DDR1-IN-1 is then used to confirm its therapeutic potential. nih.gov
Furthermore, site-directed mutagenesis, a form of gene editing, can be used to prove target engagement in cells. Researchers identified a gatekeeper mutation in the hinge region of the DDR1 kinase domain, G707A, that confers over 20-fold resistance to DDR1-IN-1's ability to inhibit DDR1 autophosphorylation. acs.org Expressing this mutant protein in cells allows scientists to distinguish the on-target, DDR1-dependent pharmacology of the inhibitor from any off-target effects. acs.org Similarly, generating complete DDR1-knockout cell lines allows for the study of how DDR1 inhibition affects cellular processes in the presence of other factors, such as cancer-associated fibroblasts (CAFs). researchgate.net
| Gene Editing Approach | Experimental Model | Key Finding | Relevance to DDR1-IN-1 |
|---|---|---|---|
| In vivo CRISPR/sgRNA screen | Microsatellite stable colon cancer mouse models | Identified DDR1 as a key factor in resistance to immunotherapy. nih.govnih.gov | Provides a genetic basis for using DDR1 inhibitors to enhance cancer immunotherapy. nih.gov |
| Site-directed mutagenesis (G707A) | U2OS cells | The G707A mutation in DDR1 confers >20-fold resistance to DDR1-IN-1. acs.org | Definitively validates that DDR1-IN-1's primary mechanism of action is through direct inhibition of DDR1 kinase activity. acs.org |
| Gene Knockout (CRISPR/Cas9) | Gastric carcinoma cell lines (MKN74) | DDR1-knockout cells do not exhibit enhanced tumorigenic properties when co-cultured with CAFs. researchgate.net | Confirms that DDR1 is the critical mediator of stroma-induced cancer cell phenotypes that can be targeted by an inhibitor. researchgate.net |
Emerging Research Frontiers and Future Directions for Ddr1 in 1 Hydrate
Combinatorial Therapeutic Strategies with DDR1-IN-1 (hydrate)
The exploration of DDR1-IN-1 (hydrate) in combination with other therapeutic agents is a significant area of research. The rationale behind this approach is to target multiple signaling pathways simultaneously, potentially leading to synergistic effects, enhanced efficacy, and the ability to overcome drug resistance.
Synergy with Other Kinase Inhibitors (e.g., PI3K/mTOR, EGFR, Src)
A key finding in the study of DDR1-IN-1 (hydrate) is its enhanced antiproliferative activity when combined with inhibitors of the PI3K/mTOR pathway. nih.govacs.org A combinatorial screen of DDR1-IN-1 with a library of known kinase inhibitors revealed that inhibitors of PI3K and mTOR potentiate its effects in colorectal cancer cell lines. nih.govacs.org Specifically, the dual PI3K/mTOR inhibitor GSK2126458 was shown to work synergistically with DDR1-IN-1, suggesting that dual targeting of these pathways could be a viable therapeutic strategy. nih.govcaymanchem.commedchemexpress.comselleckchem.com This potentiation suggests that DDR1 kinase activity alone may not be sufficient to halt cell proliferation and that combination therapy is a more effective approach. nih.gov
While direct studies combining DDR1-IN-1 with EGFR inhibitors are less detailed, the conceptual basis for such combinations exists. DDR1 is known to influence key signaling pathways, including those involving Src family tyrosine kinases. nih.gov The activation of Src is a known downstream effect of DDR1 signaling. researchgate.net Therefore, combining DDR1-IN-1 with Src inhibitors presents a rational strategy to more comprehensively block pro-tumorigenic signaling cascades.
| Combination Agent | Kinase Target | Observed Effect | Cancer Type | Source |
|---|---|---|---|---|
| GSK2126458 | PI3K/mTOR | Potentiated antiproliferative activity, synergistic effects. | Colorectal Cancer | nih.gov, caymanchem.com, acs.org |
| AZD8055 | mTOR | Positive combination effects with DDR1-IN-2 (an analog of DDR1-IN-1), suggesting potential synergy. | Colorectal Cancer | nih.gov |
Combination with Conventional Chemotherapies or Immunotherapies
The potential of DDR1-IN-1 (hydrate) is also being explored in conjunction with established cancer treatments like chemotherapy and immunotherapy. Research has shown that DDR1 inhibition can enhance the sensitivity of cancer cells to conventional therapies. For instance, combining DDR1-IN-1 with radiochemotherapy was found to increase the sensitivity of glioblastoma cells to the treatment. nih.govresearchgate.net Similarly, in ovarian cancer models, DDR1-IN-1 synergized with the chemotherapeutic agent cisplatin (B142131) to suppress the invasive potential of cancer cells. researchgate.net
In the realm of immunotherapy, targeting DDR1 is emerging as a promising strategy to enhance anti-tumor immune responses. nih.gov DDR1 expression has been linked to immune exclusion, where it helps create a barrier that prevents T cells from infiltrating the tumor. nih.govnih.govnih.gov Specifically, DDR1 can inhibit the infiltration of CD4+ and CD8+ T cells and enhance the expression of the immune checkpoint protein PD-L1. nih.govnih.gov By inhibiting DDR1, it may be possible to convert immunologically "cold" tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies. researchgate.netnih.gov CRISPR screening has identified DDR1 as a key target for overcoming immunotherapy resistance in microsatellite stable colorectal cancer. nih.gov Inhibition of DDR1 was shown to enhance the infiltration of CD8+ T cells and sensitize these tumors to PD-1 blockade. nih.gov
Development of Next-Generation DDR1 Inhibitors Based on DDR1-IN-1 (hydrate) Insights
The discovery of DDR1-IN-1 and the elucidation of its co-crystal structure with the DDR1 kinase domain have provided a critical foundation for structure-based drug discovery. nih.govnih.gov DDR1-IN-1 binds to the 'DFG-out' inactive conformation of the kinase, a characteristic of Type II kinase inhibitors. nih.govnih.govnih.gov This structural information is invaluable for designing new molecules with improved potency, selectivity, and pharmacokinetic properties.
Medicinal chemistry efforts have generated analogs of DDR1-IN-1 to understand its structure-activity relationship (SAR). nih.govresearchgate.net For example, while DDR1-IN-1 is highly selective, the analog DDR1-IN-2 was found to be more potent against DDR1 but also inhibited other kinases. nih.govacs.orgnih.gov Analysis of how DDR1-IN-1 and its analogs interact with the DDR1 ATP-binding pocket allows researchers to identify which chemical modifications can enhance binding affinity and selectivity. nih.gov For instance, the ether bridge in DDR1-IN-1 is a key feature distinguishing its binding mode from other multi-targeted inhibitors like imatinib (B729). nih.gov This detailed molecular understanding enables the rational design of next-generation inhibitors that could offer superior therapeutic profiles for diseases driven by DDR1 activity. nih.govnih.gov
| Compound | DDR1 IC₅₀ | DDR2 IC₅₀ | Selectivity (DDR2/DDR1) | Source |
|---|---|---|---|---|
| DDR1-IN-1 | 105 nM | 413 nM | ~3.9x | acs.org, selleckchem.com |
| DDR1-IN-2 | 47 nM | 145 nM | ~3.1x | acs.org, nih.gov |
| Ponatinib | 9 nM | 9 nM | 1x | nih.gov |
| 7rh | 6.8 nM | - | Highly Selective | nih.gov |
Investigation of Novel DDR1-IN-1 (hydrate) Applications in Non-Traditional Disease Areas
While much of the research on DDR1 inhibitors has focused on oncology, the role of DDR1 in other pathological processes suggests broader therapeutic potential. nih.gov The dysregulation of DDR1 is implicated in fibrotic conditions, atherosclerosis, and inflammatory diseases. nih.govnih.govnih.gov
DDR1 is an attractive target for anti-fibrotic therapies, as its expression is increased in conditions such as idiopathic pulmonary fibrosis, liver cirrhosis, and renal fibrosis. nih.gov Given that DDR1-IN-1 is a potent tool for inhibiting DDR1 function, it serves as a valuable pharmacological probe to explore the receptor's role in these diseases. nih.gov The link between DDR1 and collagen remodeling also points to its potential involvement in atherosclerosis. nih.gov Furthermore, emerging evidence connects DDR1 to neurodegenerative and psychiatric disorders, opening up entirely new, non-traditional areas for the application of selective DDR1 inhibitors developed from insights gained from DDR1-IN-1. nih.govnih.gov
Challenges and Opportunities in DDR1-IN-1 (hydrate) Related Drug Discovery Research
Despite the promise, the development of DDR1 inhibitors faces several challenges. A key issue is the complex interplay between DDR1 and the extracellular matrix (ECM). nih.gov The signaling output of DDR1 can be highly context-dependent, which complicates the prediction of therapeutic effects. nih.gov Achieving high selectivity to avoid off-target effects and understanding potential mechanisms of resistance are ongoing hurdles for all kinase inhibitor development, including for DDR1. nih.govyoutube.com
However, these challenges are matched by significant opportunities. The growing understanding of DDR1's role in modulating the tumor microenvironment and immunity presents a major opportunity for developing novel combination therapies. nih.govfrontiersin.org The availability of the DDR1-IN-1 co-crystal structure provides a powerful tool for structure-based design of next-generation inhibitors with optimized properties. nih.gov Furthermore, the potential to repurpose DDR1 inhibitors for non-cancer indications like fibrosis represents a major area for future growth. nih.govresearchgate.net Continued research into the fundamental biology of DDR1, aided by selective chemical probes like DDR1-IN-1, will be crucial to unlocking the full therapeutic potential of targeting this unique receptor tyrosine kinase. youtube.com
Q & A
What is the structural basis for DDR1-IN-1’s selective inhibition of DDR1 over DDR2?
DDR1-IN-1 binds to DDR1’s "FGD-out" conformation via an ether bridge that interacts with Thr701 in the kinase domain. This interaction eliminates hydrogen bonding with the gating residue, a key divergence from its binding to ABL kinases. Comparative crystallography (PDB IDs: 4CKR for DDR1 and 2HYY for ABL) reveals that DDR1-IN-1’s indole-2-ketone headgroup disrupts hydrophobic interactions with ABL’s Tyr253 and elongates hydrogen bonds (e.g., 3.0 Å vs. 2.6 Å in DDR1), explaining its 3-fold selectivity for DDR1 over DDR2 (IC50: 105 nM vs. 413 nM) .
Methodological Insight : Use X-ray crystallography and molecular docking to map inhibitor-kinase interactions. Validate selectivity via kinase profiling panels.
How does DDR1-IN-1 modulate collagen-induced DDR1 autophosphorylation in vitro?
In U2OS cells, DDR1-IN-1 inhibits DDR1 basal autophosphorylation (EC50: 86 nM) and collagen-induced pY513 phosphorylation. This suppression is enhanced in the absence of collagen stimulation, suggesting competitive inhibition of collagen-DDR1 binding. Mechanistically, it blocks downstream MT1-MMP activation in rheumatoid arthritis synovial fibroblasts (IC50 < 2.5 μM) and upregulates Bcl-2 interacting killer (BIK) mRNA/protein levels, sensitizing cells to apoptosis .
Experimental Design : Measure pY513 levels via phospho-specific ELISA or immunoblotting after pre-treating cells with DDR1-IN-1 (1–10 μM) prior to collagen IV stimulation.
Why does DDR1-IN-1 lack antiproliferative effects in certain cancer cell lines despite DDR1 inhibition?
In DDR1-overexpressing cancer cells (e.g., breast, melanoma), DDR1-IN-1 alone (<10 μM) fails to inhibit proliferation. However, combined treatment with PI3K/mTOR inhibitors (e.g., GSK2126458) or BRAF inhibitors (e.g., Vemurafenib) synergistically reduces cell viability. This suggests DDR1-IN-1’s efficacy depends on co-targeting matrix-mediated survival pathways (e.g., PI3K/AKT or MAPK) .
Data Contradiction Analysis : Screen for compensatory pathways (e.g., ERK reactivation) via phosphoproteomics. Use combinatorial dose-response matrices (e.g., SynergyFinder) to quantify interactions.
How do structural modifications of DDR1-IN-1 analogues impact DDR1/DDR2 inhibition?
Seven DDR1-IN-1 analogues were synthesized by modifying the linker and tail regions. While ponatinib (a derivative) showed potent pan-DDR inhibition (IC50: 9 nM), most analogues retained selectivity for DDR1. Key modifications, such as replacing the ether bridge with hydrophobic groups, reduced DDR2 affinity but preserved DDR1 binding, highlighting the importance of the ether motif for selectivity .
Synthetic Guidance : Prioritize substitutions that maintain hydrogen-bonding with DDR1’s Thr701. Test analogues in kinase activity assays using recombinant DDR1/DDR2 extracellular domains.
What in vivo models validate DDR1-IN-1’s antitumor efficacy?
In TW2.6 oral cancer xenografts, DDR1-IN-1 (4 mg/kg, daily) reduced angiolymphatic invasion (ALI) and perineural invasion (PNI) markers without affecting tumor weight, suggesting a role in metastatic suppression. In melanoma models, combining DDR1-IN-1 with Vemurafenib overcame ECM-mediated resistance to BRAF inhibition, restoring ERK1/2 suppression .
Model Design : Use orthotopic or metastatic models with collagen-rich microenvironments. Assess endpoints via IHC (CDH1/PDPN for invasion) and qPCR (MMP/Bcl-2 pathways).
How does DDR1-IN-1 interact with IGF-IR signaling in cancer progression?
DDR1-IN-1 partially inhibits IGF-I-stimulated proliferation and migration in MCF-7 cells, independent of collagen activation. Co-expression of wild-type DDR1 (but not kinase-dead DDR1/K618A) amplifies IGF-IR-driven effects, indicating cross-talk between DDR1 and IGF-IR. This suggests dual targeting of DDR1 and IGF-IR may enhance therapeutic outcomes .
Mechanistic Study : Perform co-immunoprecipitation to detect DDR1-IGF-IR complexes. Use phospho-kinase arrays to map crosstalk nodes.
What experimental discrepancies exist in DDR1-IN-1’s reported activity?
While DDR1-IN-1 inhibits DDR1 phosphorylation in collagen-stimulated cells, it does not affect cytoplasmic protrusions in 3D collagen cultures—unlike Src family kinase (SFK) inhibitors. This implies DDR1-independent roles for SFKs in matrix remodeling, necessitating context-specific inhibitor selection .
Troubleshooting Tip : Validate target engagement via phospho-DDR1 staining. Use genetic knockdown (siRNA) to confirm on-target effects.
How does DDR1-IN-1 influence apoptosis in collagen-embedded cells?
In 3D collagen gels, DDR1-IN-1 suppresses collagen-induced apoptosis by downregulating BIK via MT1-MMP-DDR1 axis inhibition. This contrasts with 2D cultures, where apoptosis is collagen-independent, underscoring the role of 3D microenvironments in DDR1 signaling .
Methodology : Compare 2D vs. 3D culture responses using live-cell imaging and caspase-3/7 activity assays.
What are the limitations of DDR1-IN-1 in overcoming kinase inhibitor resistance?
DDR1-IN-1 alone fails to reverse ECM-mediated resistance to BRAF inhibitors in melanoma. However, co-treatment with DDR1/2 inhibitors (e.g., Imatinib) or NIK inhibitors restores drug sensitivity by blocking RelB/p52 NF-κB signaling, suggesting combinatorial strategies are critical .
Advanced Strategy : Profile resistance mechanisms via RNA-seq of ECM-adapted cells. Use high-throughput screens to identify synergistic partners.
How should researchers address GDPR compliance when using DDR1-IN-1 in EU-based clinical studies?
While not directly related to DDR1-IN-1’s pharmacology, GDPR compliance requires anonymizing patient-derived data, obtaining explicit consent for biomarker analyses, and documenting data storage protocols (e.g., encrypted databases). Consult institutional IRBs for DPIA (Data Protection Impact Assessment) requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
